4-Ethynyloxolan-3-ol
Description
4-Ethynyloxolan-3-ol is a chiral oxolane derivative characterized by a hydroxyl group at position 3 and an ethynyl group at position 4 of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₆H₈O₂, with a molecular weight of 112.13 g/mol. The ethynyl group (-C≡CH) confers unique reactivity, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and serving as a versatile synthetic intermediate. The hydroxyl group enhances solubility, while the ethynyl moiety allows for further functionalization, making it valuable for drug discovery and material science.
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
4-ethynyloxolan-3-ol |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-8-4-6(5)7/h1,5-7H,3-4H2 |
InChI Key |
RFVUVGUBRWLVEX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1COCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethynyloxolan-3-ol can be synthesized through various methods. One common approach involves the reaction of ethynylmagnesium bromide with an appropriate oxolane derivative. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like tetrahydrofuran (THF) at controlled temperatures .
Industrial Production Methods
Industrial production of 4-Ethynyloxolan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxolane-3-one derivatives.
Reduction: Formation of 4-ethyloxolan-3-ol or 4-ethyloxolane.
Substitution: Formation of halogenated oxolane derivatives.
Scientific Research Applications
4-Ethynyloxolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Ethynyloxolan-3-ol involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Key Insights :
- Electron-Withdrawing Groups (e.g., -Cl, -I): Increase electrophilicity, enhancing antimicrobial activity but reducing solubility .
- Hydrophilic Groups (e.g., -OH, -NH₂): Improve solubility and interactions with biological targets, as seen in 4-(2-aminoethyl)oxolan-3-ol .
- Ethynyl Group : Unique for conjugation and click chemistry, enabling applications in bioconjugation and drug delivery systems .
Ring System Variations
Comparisons with non-oxolan heterocycles reveal structural influences on reactivity and applications:
Key Insights :
- Oxolane : Lower ring strain compared to tetrahydrofuran derivatives, enabling stable chiral centers .
- Thiolane : Sulfur atom increases lipophilicity, favoring membrane permeability .
Stereochemical and Functional Group Considerations
Stereochemistry and functional group positioning significantly alter properties:
Key Insights :
- Stereochemistry : Chiral centers (e.g., 3S,4R) are critical for enantioselective applications in pharmaceuticals .
- Ethynyl Modifications : Bulky groups (e.g., trimethylsilyl) improve stability, while aromatic groups (e.g., 3-methylphenyl) enable π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
